4-{1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl}benzonitrile
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Description
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound you’re interested in contains an indole moiety, which suggests it may also have interesting biological activities.
Synthesis Analysis
While specific synthesis methods for your compound aren’t available, indole derivatives can be synthesized through various methods. For instance, a common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Future Directions
Properties
IUPAC Name |
4-[1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-32-21-10-12-22(13-11-21)33-26-25(19-8-6-18(16-28)7-9-19)30(27(26)31)15-14-20-17-29-24-5-3-2-4-23(20)24/h2-13,17,25-26,29H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXWQCHQXCWHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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